molecular formula C11H12N4O4S B12783479 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide CAS No. 115242-38-1

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide

Cat. No.: B12783479
CAS No.: 115242-38-1
M. Wt: 296.30 g/mol
InChI Key: RKBQFGUKJPAILP-UHFFFAOYSA-N
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Description

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide is a complex heterocyclic compound It features a unique structure that combines a thiadiazine ring fused with a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or activate receptors that modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-, 1,1-dioxide apart is its combined thiadiazine and benzimidazole rings, which confer unique chemical and biological properties.

Properties

CAS No.

115242-38-1

Molecular Formula

C11H12N4O4S

Molecular Weight

296.30 g/mol

IUPAC Name

2-ethyl-7-nitro-3,4-dihydro-[1,2,5]thiadiazino[5,6-a]benzimidazole 1,1-dioxide

InChI

InChI=1S/C11H12N4O4S/c1-2-13-5-6-14-10-7-8(15(16)17)3-4-9(10)12-11(14)20(13,18)19/h3-4,7H,2,5-6H2,1H3

InChI Key

RKBQFGUKJPAILP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2S1(=O)=O

Origin of Product

United States

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